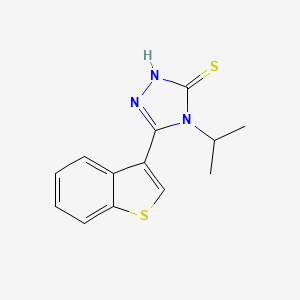![molecular formula C14H12ClN3O2 B1292984 3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 1071351-01-3](/img/structure/B1292984.png)
3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with benzamide structures have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound . For instance, compounds with chloro and benzamide functionalities have been reported to exhibit interesting structural and electronic properties, as well as potential biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves nucleophilic acyl substitution reactions under basic conditions. For example, "N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide)" was obtained by reacting 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine, yielding a 61% yield . This suggests that the synthesis of "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" could potentially be achieved through a similar nucleophilic substitution reaction, using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, which provides detailed information about the geometrical configuration of the molecule. For instance, the crystal structure of a related compound, "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide," was determined by X-ray single-crystal diffraction, revealing its monoclinic space group and cell dimensions . Similarly, the dihedral angle between benzamide and benzoyl groups in "2-Chloro-N-[N-(4-chlorobenzoyl)hydrazinocarbothioyl]benzamide" was found to be significantly affected by the presence of chlorine atoms . These findings can be extrapolated to predict the molecular structure of "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide."
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene rings. For example, the introduction of chlorine atoms can affect the electronic distribution within the molecule, potentially altering its reactivity in chemical reactions . The specific reactivity patterns of "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" would need to be investigated experimentally, but insights can be gained from the behavior of structurally similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and chemical shifts, can be characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectra . Computational methods, such as density functional theory (DFT), can also be employed to predict these properties. For example, the vibrational frequencies and chemical shift values calculated using DFT were found to be in strong agreement with experimental values for a related compound . These methods could be applied to "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" to predict its physical and chemical properties before experimental verification.
特性
IUPAC Name |
3-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-3-1-2-10(8-11)13(19)17-12-6-4-9(5-7-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIWMXBIDXHIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)










